
(4-Carboxyphenyl)azanium; dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carboxyphenyl)azanium; dihydrogen phosphate is a chemical compound with the molecular formula C7H8NO4P. It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxyphenyl)azanium; dihydrogen phosphate typically involves the reaction of 4-aminobenzoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced crystallization techniques to isolate the product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(4-Carboxyphenyl)azanium; dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amine derivatives, substituted phenyl compounds, and oxidized products .
Aplicaciones Científicas De Investigación
(4-Carboxyphenyl)azanium; dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a marker in molecular biology studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Carboxyphenyl)azanium; dihydrogen phosphate involves its interaction with specific molecular targets. It acts by binding to enzymes and proteins, altering their activity and function. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Carboxyphenyl)azanium; monohydrogen phosphate
- (4-Carboxyphenyl)azanium; trihydrogen phosphate
- (4-Carboxyphenyl)azanium; sulfate
Uniqueness
(4-Carboxyphenyl)azanium; dihydrogen phosphate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various reagents makes it a valuable compound in scientific research .
Propiedades
Número CAS |
794521-61-2 |
|---|---|
Fórmula molecular |
C7H10NO6P |
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;phosphoric acid |
InChI |
InChI=1S/C7H7NO2.H3O4P/c8-6-3-1-5(2-4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H3,1,2,3,4) |
Clave InChI |
UROGTBVATKRSEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


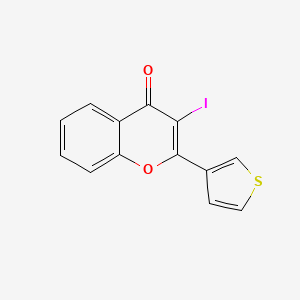
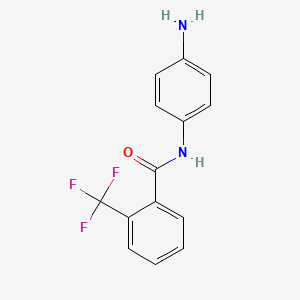
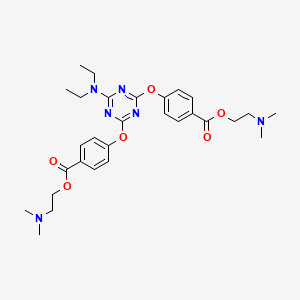
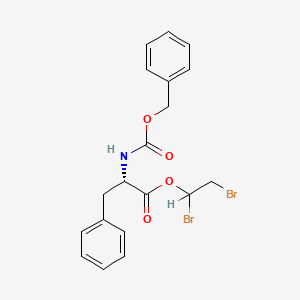
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
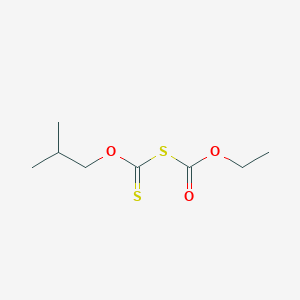
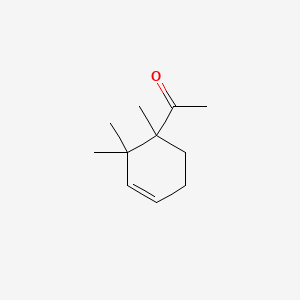

![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
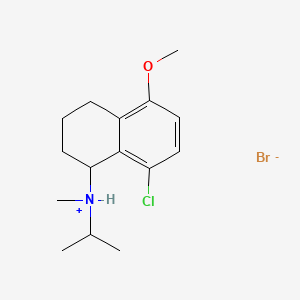

![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
